molecular formula C8H5ClN2O2 B1177786 calcineurin B-like protein CAS No. 143242-08-4

calcineurin B-like protein

Cat. No.: B1177786
CAS No.: 143242-08-4
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Description

Calcineurin B-Like Proteins (CBLs) are a family of plant-specific calcium sensors that play a pivotal role in decoding calcium signals into specific physiological responses . When cytosolic calcium levels change in response to environmental stimuli, CBLs bind Ca²⁺ via their unique EF-hand motifs, undergoing a conformational change . This allows them to selectively interact with and activate a group of serine-threonine protein kinases known as CBL-Interacting Protein Kinases (CIPKs) . The resulting CBL-CIPK complexes form a sophisticated signaling network that orchestrates plant adaptation to abiotic stresses such as salinity, drought, and osmotic stress . For instance, specific CBL-CIPK modules are well-known for their function in ionic homeostasis by regulating the transport of ions like Na⁺ and K⁺ across cellular membranes, which is crucial for salt tolerance . Research has shown that CBLs and CIPKs are involved in various developmental processes and stress responses related to specialized plant functions, such as latex flow in the rubber tree . This product is provided for research applications, including the study of calcium-mediated signal transduction, plant stress physiology, and the molecular mechanisms of abiotic stress tolerance. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

143242-08-4

Molecular Formula

C8H5ClN2O2

Synonyms

calcineurin B-like protein

Origin of Product

United States

Structural Biology and Molecular Architecture of Calcineurin B Like Proteins

Calcium-Binding Domains: Elongation Factor (EF)-Hand Motifs

The hallmark of CBL proteins is the presence of EF-hand motifs, which are specialized calcium-binding domains. nih.govmdpi.com These motifs are characterized by a conserved helix-loop-helix secondary structure. mdpi.com Typically, CBLs contain four EF-hand domains, which are crucial for their function as calcium sensors. mdpi.comresearchgate.net However, unlike some other calcium-binding proteins, not all EF-hands in a CBL necessarily bind calcium with the same affinity or even at all. For instance, in Arabidopsis thaliana CBL2 (AtCBL2), only EF1 and EF4 have been observed to be loaded with calcium, while the second and third EF-hand motifs maintain an open conformation through internal hydrogen bonding without coordinating calcium ions. nih.gov

The arrangement and spacing of these EF-hands are generally fixed within the protein structure. researchgate.net An interesting feature of some CBLs is the presence of an N-terminal myristoylation motif, which can facilitate the association of the CBL-CIPK complex with cellular membranes, thereby targeting the kinase to membrane-associated substrates. nih.gov

Conserved Amino Acid Residues and Calcium Coordination

The calcium-binding loop of a canonical EF-hand motif is typically composed of 12 amino acid residues. nih.govmdpi.com Within this loop, specific residues at positions 1, 3, 5, 7, 9, and 12 are directly involved in the coordination of the Ca²⁺ ion. nih.gov The coordination geometry is a pentagonal bipyramidal configuration. wikipedia.org Key conserved residues include an aspartate (Asp) at position 1, a glycine (B1666218) (Gly) at position 6, which is critical for maintaining the loop's structure, and a glutamate (B1630785) (Glu) at position 12 that acts as a bidentate ligand, providing two oxygen atoms for calcium coordination. nih.govwikipedia.org The consensus sequence for the loop is often represented as DKDGDGKIDFEE. mdpi.com

It is noteworthy that the first EF-hand domain in CBLs can be unconventional, consisting of 14 amino acids instead of the typical 12 found in many other calcium sensors. mdpi.com This variation in the loop structure likely contributes to the specific calcium-binding properties and regulatory functions of CBLs.

FeatureDescriptionSource
Typical Number of EF-Hands Four per CBL protein. mdpi.comresearchgate.net
Structure Conserved α-helix-loop-α-helix. mdpi.com
Ca²⁺ Coordinating Residues Positions 1, 3, 5, 7, 9, and 12 of the loop. nih.gov
Key Conserved Residues Aspartate (position 1), Glycine (position 6), Glutamate (position 12). nih.gov
Unconventional Feature The first EF-hand loop in some CBLs has 14 amino acids. mdpi.com

Conformational Changes Upon Calcium Binding

The binding of calcium ions to the EF-hand motifs induces significant conformational changes in CBL proteins. nih.gov In the absence of calcium (apo-state), the protein typically adopts a "closed" conformation. nih.gov Upon calcium binding, it transitions to an "open" conformation, which exposes hydrophobic surfaces. nih.gov This calcium-induced conformational shift is fundamental to the protein's function, as these exposed hydrophobic regions are critical for the interaction with and activation of their target proteins, primarily the CIPK family of kinases. nih.gov The change in the relative orientation of the helices within the EF-hand domains is a key feature of this activation mechanism. nih.gov

Conserved Protein Motifs and Functional Regions Beyond EF-Hands

Furthermore, CBLs interact with a conserved region in the C-terminal non-kinase domain of CIPKs, often referred to as the NAF or FISL motif. nih.govfrontiersin.orgnih.gov The interaction between a CBL and this motif in the CIPK is calcium-dependent and relieves the autoinhibition of the kinase, allowing it to phosphorylate its substrates. mdpi.comresearchgate.net

Structural Insights into Calcineurin B-like Protein Interactions with Target Proteins

The interaction between CBLs and their target CIPKs is a cornerstone of their signaling function. Structural studies have revealed that the calcium-bound CBL wraps around the C-terminal regulatory domain of the CIPK. researchgate.net This interaction is mediated by the hydrophobic surfaces exposed on the CBL upon calcium binding and the complementary hydrophobic and charged residues within the CIPK's regulatory domain. nih.gov

The CBL-CIPK complex formation is a highly specific process, with different CBLs exhibiting preferences for interacting with specific CIPKs. mdpi.com This specificity is a key determinant in how a generic calcium signal can be translated into a specific cellular response. For instance, the Salt Overly Sensitive (SOS) pathway involves the specific interaction of CBL4 (SOS3) with CIPK24 (SOS2) to regulate ion homeostasis under salt stress. frontiersin.orgresearchgate.net The formation of the CBL-CIPK complex not only activates the kinase but can also determine its subcellular localization, bringing the kinase in proximity to its downstream targets. nih.gov

Interacting PartnersKey Structural Features of InteractionFunctional OutcomeSource
CBL and CIPK Calcium-dependent binding of CBL to the NAF/FISL motif in the C-terminus of CIPK.Activation of the CIPK by relieving autoinhibition. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov
CBL's Hydrophobic Groove Interacts with the regulatory domain of the CIPK.Stabilizes the CBL-CIPK complex and contributes to specificity. researchgate.net
N-terminal Myristoylation of CBL Facilitates membrane association.Targets the CBL-CIPK complex to membrane-bound substrates. nih.gov

Molecular Mechanisms of Calcineurin B Like Protein Action

Calcineurin B-like Proteins as Decoders of Intracellular Calcium Signals

CBL proteins function as crucial decoders of intracellular calcium (Ca2+) signals that are triggered by various environmental stimuli. researchgate.netresearchgate.net These Ca2+ signals, often referred to as "Ca2+ signatures," are specific transient fluctuations in the cytosolic Ca2+ concentration. mdpi.com CBLs, along with other calcium sensors like calmodulin and calcium-dependent protein kinases (CDPKs), recognize these signatures and initiate downstream signaling cascades. mdpi.comnih.gov What sets CBLs apart is their specific interaction with CIPKs, forming a complex signaling network that is fundamental to plant responses to stress. nsf.govnih.gov

Environmental stresses such as salinity, drought, and cold trigger distinct and transient increases in intracellular Ca2+ levels. mdpi.comnih.gov CBL proteins perceive these specific Ca2+ signatures through their EF-hand motifs, which are conserved calcium-binding domains. mdpi.comnih.gov The binding of Ca2+ to these motifs induces a conformational change in the CBL protein, enabling it to interact with and activate its target CIPKs. researchgate.net This initial step of Ca2+ perception by CBLs is critical for translating the generic Ca2+ signal into a specific cellular response. nih.gov The diversity within the CBL family, with multiple members in species like Arabidopsis, allows for the perception of a wide range of Ca2+ signatures, contributing to the specificity of the downstream response. nih.govnih.gov For instance, the CBL1 and CBL9 proteins have been identified as key calcium sensors that interact with CIPK23 in response to low potassium conditions and drought stress. nih.gov

Formation and Activation of Calcineurin B-like Protein-Interacting Protein Kinase (CIPK) Complexes

The interaction between CBLs and CIPKs is a cornerstone of this signaling pathway. nih.gov Upon binding Ca2+, CBL proteins recruit and activate specific CIPKs. frontiersin.orgfrontiersin.org This activation is not a simple on-off switch but a highly regulated process involving specific protein-protein interactions and conformational changes. researchgate.netembopress.org The formation of the CBL-CIPK complex is a prerequisite for the phosphorylation of downstream target proteins, thereby propagating the signal. nsf.gov

The CBL and CIPK families are both encoded by multiple genes, creating the potential for a complex interaction network. nih.govoup.com However, studies have shown a remarkable degree of specificity in the pairings between CBL and CIPK members. nih.govnih.gov This specificity is a key determinant of the final physiological output. For example, in Arabidopsis, AtCBL4 (also known as SOS3) specifically interacts with AtCIPK24 (also known as SOS2) to mediate salt tolerance. nih.gov Similarly, AtCBL1 and AtCBL9 preferentially interact with AtCIPK23 to regulate potassium uptake. nih.gov This specificity is thought to arise from the unique structural features of both the CBL and CIPK proteins, ensuring that a particular stimulus elicits a precise and targeted response. nih.govnih.gov The expression patterns and subcellular localization of different CBL and CIPK members also contribute to the in vivo specificity of their interactions. nih.gov

Interacting ProteinsFunction
AtCBL4 (SOS3) - AtCIPK24 (SOS2)Salt tolerance nih.gov
AtCBL1/AtCBL9 - AtCIPK23Potassium uptake, drought tolerance nih.gov
AtCBL2/AtCBL3 - AtCIPK21Osmotic and salt stress responses nih.gov

The interaction between CBLs and CIPKs is mediated by a conserved motif in the C-terminal regulatory domain of CIPKs, known as the NAF or FISL domain. frontiersin.orgfrontiersin.org This domain serves a dual function: it acts as an autoinhibitory domain that keeps the kinase in an inactive state and as the binding site for CBLs. embopress.orgresearchgate.net The binding of a Ca2+-activated CBL protein to the NAF/FISL motif relieves this autoinhibition, leading to the activation of the kinase. frontiersin.orgnih.gov The interaction is highly specific, and the NAF/FISL domain is both necessary and sufficient for the interaction with CBLs. nih.govfrontiersin.org The structural basis for this interaction has been elucidated, revealing how the CBL protein recognizes and binds to this specific motif, initiating the activation cascade. mdpi.com

The binding of the CBL-Ca2+ complex to the NAF/FISL domain of a CIPK induces significant conformational changes in the kinase. researchgate.netmdpi.com This interaction releases the C-terminal regulatory domain from the N-terminal kinase domain, exposing the active site and allowing for substrate binding and phosphorylation. nih.govmdpi.com This process relieves the autoinhibition of the CIPK. nih.gov In some cases, full activation of the CIPK also requires phosphorylation of its activation loop by an upstream kinase, indicating a multi-layered regulatory mechanism. nih.gov The conformational changes are crucial for the transition of the CIPK from an inactive to an active state, enabling it to phosphorylate its downstream targets. researchgate.netresearchgate.net

Downstream Signaling Transduction by this compound-CIPK Modules

Once activated, the CBL-CIPK complexes phosphorylate a variety of downstream target proteins, thereby transducing the initial calcium signal into a physiological response. nsf.gov These targets are often membrane-localized proteins such as ion transporters and channels, which are critical for maintaining cellular homeostasis under stress conditions. nsf.govmdpi.com

For example, the well-characterized Salt Overly Sensitive (SOS) pathway involves the CBL4(SOS3)-CIPK24(SOS2) complex, which phosphorylates and activates the plasma membrane Na+/H+ antiporter SOS1. frontiersin.orgmdpi.com This activation leads to the efflux of excess sodium ions from the cell, conferring salt tolerance. frontiersin.org Similarly, the CBL1/CBL9-CIPK23 complex regulates potassium uptake by phosphorylating the K+ channel AKT1. oup.comnih.gov Beyond ion transporters, CBL-CIPK modules have also been implicated in regulating reactive oxygen species (ROS) signaling and hormone responses, highlighting the broad impact of this signaling network on plant physiology. mdpi.commdpi.com The diversity of CBL-CIPK pairings and their downstream targets allows for a highly integrated and specific response to a wide array of environmental challenges. nsf.gov

Phosphorylation of Key Effector Proteins

The primary mechanism of CBL-CIPK action involves the calcium-dependent formation of the complex, which activates the kinase domain of the CIPK. pnas.org The activated CIPK then phosphorylates specific serine/threonine residues on target proteins, altering their activity, stability, or localization. mdpi.comnih.gov

A principal role of the CBL-CIPK network is the regulation of ion homeostasis, which is critical for plant adaptation to abiotic stresses like salinity and nutrient deficiency. mdpi.comfrontiersin.org This regulation is achieved by targeting key ion channels and transporters located at the plasma membrane and tonoplast. mdpi.com

SOS1 (Salt Overly Sensitive 1) : The SOS pathway is a cornerstone of salt tolerance in plants. mdpi.com Under high salinity, elevated cytosolic Ca²⁺ is sensed by CBL4 (also known as SOS3). oup.com Ca²⁺-bound CBL4 recruits and activates CIPK24 (SOS2) at the plasma membrane. mdpi.comoup.com The activated CBL4-CIPK24 complex then phosphorylates the Na⁺/H⁺ antiporter SOS1. mdpi.comoup.com This phosphorylation event relieves the auto-inhibition of SOS1, activating its function to extrude excess Na⁺ ions from the cytoplasm, thereby mitigating sodium toxicity. pnas.orgoup.com

AKT1 (Arabidopsis K⁺ Transporter 1) : The CBL-CIPK pathway is vital for potassium (K⁺) uptake, particularly under low-K⁺ conditions. frontiersin.orgbwise.kr The inward-rectifying K⁺ channel AKT1 is a key target in this process. mdpi.comnih.gov The CBL1 and CBL9 proteins perceive Ca²⁺ signals and interact with CIPK23. nih.gov This complex is then recruited to the plasma membrane where CIPK23 phosphorylates AKT1, leading to the activation of its channel activity and enhancing K⁺ uptake from the soil. nih.govresearchgate.net The kinase activity of CIPK23 is essential for this activation. researchgate.net

CBL-CIPK ComplexTarget ProteinFunctionLocalization
CBL4 (SOS3) - CIPK24 (SOS2)SOS1Phosphorylates and activates the Na⁺/H⁺ antiporter to extrude Na⁺ under salt stress. mdpi.comoup.comPlasma Membrane
CBL1/CBL9 - CIPK23AKT1Phosphorylates and activates the K⁺ channel to enhance K⁺ uptake. mdpi.comnih.govbwise.krPlasma Membrane
CBL10 - CIPK24 (SOS2)SOS1 / NHXRegulates Na⁺ extrusion and vacuolar sequestration. mdpi.comresearchgate.netTonoplast / Plasma Membrane

Beyond transporters, CBL-CIPK complexes regulate gene expression by targeting transcription factors and other regulatory proteins, often integrating stress and hormone signaling pathways. nih.govresearchgate.net This allows for a more profound and long-term adaptation to environmental challenges. frontiersin.org The CBL-CIPK pathway can phosphorylate hormone receptors and other key elements in hormone signaling, creating a crosstalk that fine-tunes the plant's response. nih.gov For instance, the network is involved in regulating transcription factors from the AP2/EREBP and bHLH families in response to frost. nih.gov

A notable example is the regulation of ABA INSENSITIVE 5 (ABI5), a bZIP transcription factor that acts as a key positive regulator in abscisic acid (ABA) signaling, especially during seed germination. portlandpress.comfrontiersin.org In vitro studies have shown that CIPK26 can phosphorylate ABI5, thereby enhancing the sensitivity of seed germination to ABA. frontiersin.org This provides a mechanism for Ca²⁺ signals to modulate ABA responses through the CBL-CIPK network. portlandpress.com

This compound-Independent Actions on Target Proteins

While the CBL-CIPK complex is the canonical signaling module, evidence suggests that its components can sometimes act in a non-canonical manner. It has been reported that CBLs may interact directly with target proteins to negatively regulate their activity, independent of a CIPK. frontiersin.org

Conversely, some CIPKs may phosphorylate their substrates without the need for a CBL partner to enhance their activity. For example, the phosphorylation of the transporter SOS1 and the protein ANN4 by CIPK24 was observed to be unaltered by the presence of CBL4 in vitro. researchgate.net This suggests that while CBLs are often essential for activating CIPKs and targeting them to specific substrates, some CIPKs may possess a basal level of activity or be activated by other means, allowing them to function independently of CBLs under certain conditions. pnas.orgresearchgate.net

Post-Translational Regulation of this compound Activity

The function of CBL proteins is tightly controlled not only by Ca²⁺ binding but also by various post-translational modifications (PTMs). mdpi.com These modifications, including phosphorylation and lipid attachment, are critical for modulating CBL activity, stability, and, crucially, their subcellular localization, which dictates their ability to interact with specific CIPKs and target proteins. nih.govnih.gov

Phosphorylation of Calcineurin B-like Proteins by Interacting CIPKs

A fascinating layer of regulation within the CBL-CIPK network is the reciprocal phosphorylation of CBLs by their interacting CIPKs. mdpi.comnih.gov Research has identified a conserved serine residue within the C-terminus of many CBLs that is a target for phosphorylation by their partner CIPK. nih.govportlandpress.com This phosphorylation event is strictly dependent on the initial interaction between the CBL and the NAF domain of the CIPK. nih.govnih.gov

While this phosphorylation does not generally affect the stability or localization of the CBL protein itself, it is absolutely required for the full activity of the CBL-CIPK complex towards its downstream targets. nih.govnih.gov For example, the phosphorylation of CBL1 by CIPK23 is essential for the subsequent activation of the K⁺ channel AKT1. mdpi.comnih.gov This phosphorylation event is thought to induce a conformational change in the flexible C-terminus of the CBL, which enhances the activity and specificity of the associated CIPK, representing a key step in signal amplification and transduction. nih.govnih.gov

Lipid Modifications: Myristoylation and S-acylation for Subcellular Localization

The ability of a CBL protein to function correctly is intrinsically linked to its precise location within the cell. This subcellular targeting is largely governed by N-terminal lipid modifications, specifically N-myristoylation and S-acylation (palmitoylation). nih.govnih.gov

N-myristoylation is the attachment of a 14-carbon myristoyl group to an N-terminal glycine (B1666218) residue. nih.govoup.com This modification provides a weak anchor to membranes and is often the first step in membrane targeting. nih.govoup.com

S-acylation (most commonly palmitoylation) is the reversible attachment of a 16-carbon palmitic acid to a cysteine residue. nih.gov This second lipid modification significantly strengthens the protein's association with the membrane. mdpi.com

The combination of these modifications acts as a targeting code. For instance, CBL1 undergoes dual modification with both myristoylation at glycine-2 and S-acylation at cysteine-3. nih.govnih.gov Myristoylation alone targets CBL1 to the endoplasmic reticulum, but the subsequent S-acylation is crucial for its trafficking to and stable association with the plasma membrane. nih.gov This plasma membrane localization is essential for the CBL1/CBL9-CIPK23 complex to regulate targets like AKT1. nih.govoup.com

In contrast, other CBLs, such as CBL2 and CBL3, are targeted to the tonoplast (the vacuolar membrane). nih.gov This distinct localization is mediated by S-acylation of cysteine residues in their N-terminus, which is not preceded by myristoylation. nih.govresearchgate.net This differential localization allows specific CBL-CIPK pairs to regulate transporters on different cellular membranes, such as the vacuolar Na⁺/H⁺ exchanger (NHX), contributing to ion sequestration. mdpi.com Therefore, lipid modifications are a critical regulatory mechanism that ensures the spatial specificity of CBL signaling pathways. nih.govfrontiersin.org

CBL ProteinLipid Modification(s)Subcellular LocalizationReference
CBL1N-myristoylation and S-acylationPlasma Membrane nih.govtandfonline.com
CBL4 (SOS3)N-myristoylationPlasma Membrane mdpi.comoup.com
CBL5N-myristoylation and S-acylationPlasma Membrane oup.comnih.gov
CBL2 / CBL3 / CBL6S-acylationTonoplast nih.govfrontiersin.org
CBL10S-acylationTonoplast mdpi.comfrontiersin.org

Ubiquitination and Proteasomal Degradation in Mammalian Calcineurin B-like Proteins

The regulation of protein stability through ubiquitination and subsequent degradation by the proteasome is a fundamental cellular process. In mammals, the Calcineurin B-like proteins, also known as Calcineurin B homologous proteins (CHPs), are a family of Ca²⁺-binding proteins that share structural homology with the regulatory B subunit of calcineurin. nih.gov While the ubiquitination and proteasomal degradation of many signaling proteins are well-established, the direct regulation of mammalian CHP proteins themselves through this pathway is not as extensively documented. However, emerging evidence and database annotations suggest that CHPs are involved in the ubiquitin-proteasome system, both as potential substrates and as regulators of the degradation of other proteins.

Current understanding primarily points to the role of CHP1 in modulating the stability of its interaction partners, rather than being a primary target of degradation itself. Research has shown that CHP1 plays a crucial role in stabilizing the Na+/H+ exchanger 1 (NHE1) at the plasma membrane. nih.gov The binding of CHP1 to NHE1 appears to protect NHE1 from ubiquitination and subsequent degradation. physiology.org In cells lacking CHP1, the levels of NHE1 protein are reduced, and this reduction is associated with increased ubiquitination of the exchanger. physiology.org This suggests that one of the molecular mechanisms of CHP1 action is to shield its binding partners from the ubiquitin ligases that would otherwise mark them for proteasomal degradation.

While the primary role of CHP1 appears to be in the stabilization of other proteins, there is evidence suggesting that CHP1 itself can be ubiquitinated. Bioinformatic databases have cataloged potential ubiquitination sites on human CHP1, indicating that it can be a target for ubiquitin modification. genecards.org

Below is a data table detailing the identified ubiquitination sites on human Calcineurin B homologous protein 1 (CHP1).

ProteinOrganismUbiquitination SiteReference
Calcineurin B homologous protein 1 (CHP1)Homo sapiens (Human)Lysine 40 (K40) genecards.org
Calcineurin B homologous protein 1 (CHP1)Homo sapiens (Human)Lysine 182 (K182) genecards.org

The functional consequence of these specific ubiquitination events on CHP1 stability and function remains an active area of investigation. It is plausible that the ubiquitination of CHP1 could serve as a signal for its degradation under specific cellular contexts, thereby indirectly regulating the stability of its binding partners like NHE1. However, studies have also indicated that the loss of NHE1 in CHP1-deficient cells is not completely reversed by proteasome inhibitors, suggesting that other degradation pathways or effects on protein synthesis may also be involved. nih.gov

Physiological Roles and Biological Significance of Calcineurin B Like Proteins

Involvement in Plant Abiotic Stress Tolerance Mechanisms

Plants, being sessile organisms, are constantly challenged by a variety of abiotic stresses that can significantly impact their growth, development, and productivity. The CBL-CIPK signaling cascade has emerged as a critical regulatory module in orchestrating plant responses to these environmental adversities. By sensing stress-induced Ca²⁺ signatures, CBLs, in concert with their interacting CIPKs, modulate the activity of various downstream targets, including ion transporters and channels, to re-establish cellular homeostasis and enhance stress tolerance.

Salinity Stress Adaptation and Ion Homeostasis (SOS Pathway)

Soil salinity is a major abiotic stress that limits crop yield worldwide. A primary challenge for plants under high salt conditions is the maintenance of ion homeostasis, particularly by preventing the accumulation of toxic sodium ions (Na⁺) in the cytosol. The Salt Overly Sensitive (SOS) pathway is a well-characterized signaling network that is crucial for Na⁺ extrusion and salt tolerance in plants, and CBLs are integral components of this pathway.

The core of the SOS pathway consists of three key proteins: SOS1, SOS2, and SOS3. SOS1 is a plasma membrane Na⁺/H⁺ antiporter that actively transports Na⁺ out of the cell. SOS2 is a CIPK (specifically CIPK24) that activates SOS1 through phosphorylation. SOS3 is a CBL protein (CBL4) that senses the salt-induced increase in cytosolic Ca²⁺.

Under salt stress, the elevated intracellular Ca²⁺ concentration is perceived by CBL4/SOS3. The Ca²⁺-bound CBL4/SOS3 then interacts with and activates CIPK24/SOS2. The activated CBL4/SOS3-CIPK24/SOS2 complex subsequently phosphorylates and activates the Na⁺/H⁺ antiporter SOS1, leading to the efflux of Na⁺ from the cell and mitigating its toxic effects.

Another CBL protein, CBL10, also plays a significant role in salt tolerance, particularly in the shoots. CBL10 can also interact with CIPK24/SOS2 to activate SOS1 at the plasma membrane. Furthermore, CBL10 is localized to the tonoplast (the vacuolar membrane) where it is thought to mediate the sequestration of Na⁺ into the vacuole, thereby preventing its accumulation in the cytoplasm. Research has shown that CBL4 and CBL10 function in two independent salt tolerance pathways, with double mutants exhibiting significantly higher sensitivity to salt stress compared to single mutants.

CBL Protein Interacting CIPK Target Protein Function in Salinity Stress Plant Species
CBL4 (SOS3)CIPK24 (SOS2)SOS1Na⁺ extrusion from the cellArabidopsis thaliana
CBL10CIPK24 (SOS2)SOS1, Vacuolar transportersNa⁺ extrusion and vacuolar sequestrationArabidopsis thaliana
CBL5CIPK8/CIPK24SOS1Na⁺ efflux during seed germinationArabidopsis thaliana

Drought Stress Responses

Drought is another major environmental factor that severely affects plant growth and agricultural productivity. The CBL-CIPK signaling network is intricately involved in plant responses to drought stress, primarily through the regulation of stomatal movement and the expression of stress-responsive genes.

Stomatal pores, flanked by guard cells, regulate gas exchange and water transpiration. Under drought conditions, the phytohormone abscisic acid (ABA) triggers stomatal closure to conserve water. CBLs and CIPKs are key components of the ABA signaling pathway in guard cells. For instance, in Arabidopsis, the CBL1/CBL9-CIPK23 module has been shown to regulate ABA-induced stomatal closure. Loss-of-function mutants in these genes exhibit impaired stomatal closure in response to ABA, leading to increased water loss and reduced drought tolerance. Conversely, overexpression of certain CBLs can enhance drought tolerance.

Furthermore, some CBL genes are themselves transcriptionally upregulated in response to drought stress. For example, the expression of AtCBL1 in Arabidopsis is strongly induced by drought, suggesting its role as an early sensor and transducer of the drought signal. The CBL-CIPK modules can also regulate the expression of downstream drought-responsive genes by phosphorylating and activating transcription factors.

CBL-CIPK Module Function in Drought Stress Mechanism Plant Species
AtCBL1/AtCBL9 - AtCIPK23Regulation of stomatal closureABA signaling in guard cellsArabidopsis thaliana
AtCBL1Upregulation of expressionTranscriptional response to droughtArabidopsis thaliana
OsCBL8 - OsCIPK17Enhanced drought resistanceRegulation of downstream stress-responsive genesOryza sativa (Rice)

Temperature Stress Adaptation (Cold and Heat)

Plants are subjected to temperature fluctuations that can cause significant cellular damage. The CBL-CIPK network plays a crucial role in sensing and responding to both cold and heat stress, thereby contributing to temperature stress adaptation.

Cold Stress: Low temperatures can lead to membrane rigidification, protein denaturation, and the generation of reactive oxygen species (ROS). The expression of several CBL genes is induced by cold stress. For instance, AtCBL1 expression is strongly upregulated in response to cold treatment in Arabidopsis. In Prunus mume, several PmCBL genes were identified as key genes involved in the response to low-temperature stress, with their expression levels increasing under cold conditions. The CBL-CIPK modules are thought to regulate the expression of cold-responsive (COR) genes, which are essential for cold acclimation.

Heat Stress: High temperatures can also cause significant damage to cellular components and disrupt metabolic processes. The CBL-CIPK pathway is also implicated in the heat stress response. In rice, the OsCBL8-OsCIPK17 module has been shown to confer resistance to high temperatures. This module is believed to regulate the expression of heat shock proteins (HSPs) and other heat-responsive genes, which help to protect cells from heat-induced damage.

Stress Type CBL Protein Observed Response Plant Species
ColdAtCBL1Increased mRNA levelsArabidopsis thaliana
ColdPmCBL1, PmCBL3, PmCBL5, PmCBL6Upregulated expressionPrunus mume
HeatOsCBL8Enhanced resistance (in complex with OsCIPK17)Oryza sativa (Rice)

Nutrient Deficiency Responses (e.g., K⁺, N, Mg²⁺, PO₄³⁻)

Essential mineral nutrients are vital for plant growth and development, and their availability in the soil can be a limiting factor. The CBL-CIPK signaling network is a key player in sensing and responding to nutrient deficiencies, thereby optimizing nutrient uptake and utilization.

Potassium (K⁺): Potassium is a crucial macronutrient involved in various physiological processes, including enzyme activation, osmotic regulation, and stomatal movement. The CBL-CIPK pathway plays a central role in regulating K⁺ uptake and homeostasis, particularly under low-K⁺ conditions. The AtCBL1/AtCBL9-AtCIPK23 module is a well-established regulatory pathway for the activation of the K⁺ transporter AKT1, which is a major channel for K⁺ uptake in roots. Under low-K⁺ conditions, the CBL1/9-CIPK23 complex phosphorylates and activates AKT1, thereby enhancing K⁺ uptake.

Nitrogen (N): Nitrogen is a key component of amino acids, proteins, and nucleic acids. The CBL-CIPK pathway is involved in sensing and responding to changes in nitrate (B79036) (NO₃⁻) availability, a major source of nitrogen for plants. The AtCBL7-AtCIPK23 module has been implicated in the regulation of nitrate transport.

Magnesium (Mg²⁺): Magnesium is the central atom of the chlorophyll (B73375) molecule and is essential for photosynthesis. The CBL-CIPK network is involved in maintaining Mg²⁺ homeostasis. The AtCBL2/AtCBL3-CIPK3/9/23/26 module has been shown to be crucial for plant growth under high-Mg²⁺ conditions by mediating the sequestration of excess Mg²⁺ into the vacuole.

Phosphate (B84403) (PO₄³⁻): Phosphate is a critical component of ATP, nucleic acids, and phospholipids. The CBL-CIPK pathway is also implicated in the response to phosphate deficiency. In Brassica napus, the BnCBL1-BnCIPK6 module is involved in the plant's response to low phosphate stress.

Nutrient CBL-CIPK Module Target/Function Plant Species
K⁺AtCBL1/AtCBL9 - AtCIPK23Activation of AKT1 K⁺ transporterArabidopsis thaliana
N (NO₃⁻)AtCBL7 - AtCIPK23Regulation of nitrate transportArabidopsis thaliana
Mg²⁺AtCBL2/AtCBL3 - AtCIPK3/9/23/26Vacuolar sequestration of excess Mg²⁺Arabidopsis thaliana
PO₄³⁻BnCBL1 - BnCIPK6Response to low phosphate stressBrassica napus

pH Stress Regulation

Soil and cellular pH are critical factors that affect nutrient availability and various physiological processes. The CBL-CIPK signaling network is involved in regulating cellular pH homeostasis. The AtCBL2-AtCIPK11 (also known as PKS5) module has been reported to be involved in the regulation of pH homeostasis in Arabidopsis. This module is thought to regulate the activity of proton pumps, such as the plasma membrane H⁺-ATPase, to maintain a stable cytosolic pH.

Roles in Plant Biotic Stress Responses and Innate Immunity

In addition to abiotic stresses, plants are also constantly under attack from a wide range of pathogens, including bacteria, fungi, and viruses. The plant's innate immune system provides the first line of defense against these biotic threats. The CBL-CIPK signaling network has been increasingly recognized as a crucial component of plant innate immunity.

Upon pathogen recognition, a rapid and transient increase in cytosolic Ca²⁺ concentration is one of the earliest signaling events. This Ca²⁺ signature is decoded by CBLs, which then activate their cognate CIPKs to initiate downstream defense responses. These responses can include the production of reactive oxygen species (ROS), the activation of defense-related genes, and the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread.

Several CBL-CIPK modules have been implicated in plant immunity. For example, in Arabidopsis, CIPK6 acts as a negative regulator of immunity against the bacterial pathogen Pseudomonas syringae. Loss of CIPK6 function leads to enhanced disease resistance. In tomato, the SlCBL10-SlCIPK6 module is required for immune responses and disease resistance.

The CBL-CIPK network can also interact with other signaling pathways, such as those mediated by the defense hormone salicylic (B10762653) acid (SA), to fine-tune the immune response. For instance, CIPK11 in Arabidopsis has been shown to phosphorylate and activate NPR1, a key regulator of SA-mediated defense signaling.

CBL-CIPK Module/Component Role in Biotic Stress Pathogen Plant Species
AtCIPK6Negative regulator of immunityPseudomonas syringaeArabidopsis thaliana
SlCBL10 - SlCIPK6Required for immune response and disease resistanceNot specifiedSolanum lycopersicum (Tomato)
AtCIPK11Positive regulator of SA signalingNot specifiedArabidopsis thaliana
StCBL3 - StCIPK7Negative regulator of resistancePhytophthora infestansSolanum tuberosum (Potato)

Regulation of Plant Growth and Developmental Processes

The CBL-CIPK signaling network is deeply integrated into the regulation of multiple aspects of plant growth and development, from the microscopic processes of pollen tube elongation to the macroscopic architecture of the entire plant.

The development of leaves, the primary photosynthetic organs, is a finely tuned process influenced by both internal genetic programs and external environmental signals. Evidence from the rubber tree, Hevea brasiliensis, suggests the involvement of the CBL-CIPK network in this crucial process. A genomic study identified twelve HbCBL and thirty HbCIPK genes. nih.gov Transcriptomic analysis revealed that the expression of two HbCBL and sixteen HbCIPK genes showed an upward trend during the course of leaf development, indicating their potential role in regulating the formation and maturation of leaves. mdpi.comnih.gov

Expression of CBL and CIPK Genes During Leaf Development in Hevea brasiliensis
Gene FamilyNumber of Genes with Upward Trend in Expression
HbCBL2
HbCIPK16

The root system is vital for anchoring the plant and for the uptake of water and nutrients. The architecture of the root system is highly plastic and is modulated by various signals, where the CBL-CIPK pathway plays a significant role. This pathway influences root development by modulating auxin transport and responses, particularly under abiotic stress conditions. frontiersin.org For instance, the overexpression of NbCIPK25, a salt-responsive gene from the halophyte Nitraria billardieri, in Arabidopsis seedlings resulted in improved salt tolerance, which was accompanied by enhanced root growth. frontiersin.org This suggests that certain CBL-CIPK modules can promote root development under challenging environmental conditions.

Successful fertilization in flowering plants depends on the precise growth of the pollen tube, which delivers the male gametes to the ovule. This process is tightly regulated by calcium signaling. mdpi.com In Arabidopsis, the CBL-CIPK network has been identified as a key regulator of pollen tube growth and polarity. mdpi.comresearchgate.net Specifically, the protein kinase CIPK19 is involved in this process. mdpi.com Studies have shown that overexpression of CBL1 or its close homolog CBL9 can impair pollen germination and perturb the growth of the pollen tube, especially in the presence of high external potassium concentrations. mdpi.com Conversely, the disruption of both CBL1 and CBL9 leads to a significantly reduced growth rate of pollen tubes under low-potassium conditions. mdpi.com This indicates that the CBL1/9-CIPK module is crucial for maintaining potassium homeostasis, which is essential for proper pollen tube elongation. mdpi.com Furthermore, CIPK19 is thought to regulate Ca²⁺ fluxes, and its overexpression leads to an altered Ca²⁺ gradient in the pollen tube tip, which is essential for maintaining growth polarity. mdpi.com

Role of Specific CBL-CIPK Components in Pollen Tube Growth
ProteinFunction in Pollen Tube GrowthObserved Phenotype upon Altered Expression
CBL1/CBL9Regulation of K⁺ homeostasisOverexpression impairs growth at high K⁺; disruption reduces growth at low K⁺
CIPK19Regulation of growth polarity and Ca²⁺ fluxesLoss-of-function impairs growth and polarity

Stomata, the microscopic pores on the leaf surface, regulate gas exchange and water transpiration. The opening and closing of stomata are controlled by complex signaling pathways in response to environmental cues like light and hormones such as abscisic acid (ABA). The CBL-CIPK system acts as a crucial regulatory node in this process. nih.gov In Arabidopsis, a tonoplast-associated module consisting of CBL2/CBL3 and their interacting kinases, including CIPK9 and CIPK17, has been shown to negatively regulate ABA signaling during stomatal movement. nih.gov The functional loss of this PAT10-CBL2/3-CIPK9/17 system leads to hypersensitivity to ABA-induced stomatal closure and enhanced drought tolerance. nih.gov This regulatory module appears to function by promoting vacuolar potassium accumulation, which in turn prevents excessive elevation of cytosolic calcium levels that drive stomatal closure. nih.gov

Crosstalk and Integration with Phytohormone Signaling Pathways (e.g., ABA, Auxin, Ethylene (B1197577), Jasmonic Acid)

The CBL-CIPK signaling network does not operate in isolation; it is intricately connected with various phytohormone signaling pathways, acting as a point of convergence to integrate diverse signals and orchestrate appropriate downstream responses. frontiersin.orgfrontiersin.org

Abscisic Acid (ABA): The link between CBL-CIPK and ABA signaling is most evident in the regulation of stomatal movement. As mentioned, the tonoplast-localized CBL2/CBL3-CIPK complex acts as a negative regulator of ABA-induced stomatal closure. nih.gov Furthermore, in Arabidopsis, CBL9 expression is induced by ABA, and a loss-of-function mutation in CBL9 results in hypersensitivity to ABA during seed germination and early seedling growth. This suggests that CBL9 is a component that desensitizes ABA effects, highlighting the complex feedback loops within this signaling crosstalk.

Auxin: The CBL-CIPK pathway intersects with auxin signaling, primarily in the context of root development. Studies have shown that this pathway can modulate auxin transporters, thereby influencing auxin-mediated root responses to environmental stresses. frontiersin.org For example, the improved root growth observed in plants overexpressing NbCIPK25 under salt stress is indicative of this crosstalk. frontiersin.org

Ethylene and Jasmonic Acid (JA): A clear example of the integration of CBL-CIPK signaling with ethylene and JA pathways is observed during petal senescence in roses. The expression of RhCBL4 is induced by both senescence and ethylene. RhCBL4 then interacts with a protein kinase, RhCIPK3. This complex, in turn, interacts with and phosphorylates RhJAZ5, a repressor protein in the jasmonic acid signaling pathway. The phosphorylation of RhJAZ5 by the RhCBL4-RhCIPK3 module promotes its degradation in the presence of ethylene, thus advancing petal senescence. This demonstrates a sophisticated mechanism where the CBL-CIPK module serves as a critical link in the crosstalk between ethylene and JA signaling to regulate a key developmental process.

This integration allows the CBL-CIPK network to fine-tune hormonal responses, ensuring that the plant can mount a coordinated response to a complex and ever-changing environment. frontiersin.org

Genomic Organization, Evolution, and Functional Diversification of Calcineurin B Like Protein Gene Families

Genome-Wide Identification and Nomenclature of Calcineurin B-like Protein Gene Families

Genome-wide studies have identified varying numbers of CBL genes across different plant species, reflecting the evolutionary dynamics of this gene family. For instance, in Arabidopsis thaliana, 10 CBL genes have been identified, while rice (Oryza sativa) also possesses 10. plos.orgarabidopsis.org In contrast, the number of CBL genes can be higher in other species, such as the 18 identified in Chinese cabbage (Brassica rapa ssp. pekinensis) and 19 in turnip (Brassica rapa var. rapa). nih.govfrontiersin.org Leguminous plants like soybean, Medicago truncatula, common bean, and chickpea have been found to contain between 9 and 15 CBL genes each. plos.org

The nomenclature of CBL genes is typically assigned based on their sequence similarity to the corresponding genes in the model plant Arabidopsis thaliana. plos.org For example, identified chickpea CBL genes are designated as CaCBLs, followed by a number indicating their orthology to Arabidopsis CBLs. plos.org These proteins are also known as SOS3-like calcium-binding proteins (SCaBPs). nih.gov

The identification process generally involves using known CBL protein sequences from species like Arabidopsis and rice as queries to search genome and transcriptome databases of the target species using tools like BLASTP. plos.org The resulting peptide models are then further analyzed for conserved domains and phylogenetic relationships to confirm their identity as CBL proteins.

Gene Duplication Events and Retention Mechanisms

The expansion and diversification of the CBL gene family have been significantly influenced by gene duplication events, including whole-genome duplication (WGD), tandem duplications, and segmental duplications. cas.cn These events provide the raw genetic material for the evolution of new gene functions.

WGD, or polyploidization, is a major force in the evolution of plant genomes, leading to the doubling of the entire set of genes. cas.cn The retention of duplicated genes following WGD is not random; genes encoding interacting proteins, such as CBLs and their interacting partners, CBL-interacting protein kinases (CIPKs), are often co-retained. cas.cn This co-retention is explained by the gene balance hypothesis, which posits that maintaining the stoichiometry of protein complex subunits is crucial for their proper function. cas.cn For instance, in legumes, the excess number of CBL genes in soybean and Medicago compared to chickpea is attributed to a WGD event that occurred after their divergence. plos.org Similarly, the higher number of CBLs in Arabidopsis is linked to a WGD event that happened approximately 65–72 million years ago. plos.org

In addition to WGD, smaller-scale duplication events like tandem and segmental duplications have also contributed to the expansion of the CBL gene family. cas.cn Tandem duplication results in clusters of related genes on the same chromosome, while segmental duplication involves the copying of a larger chromosomal region to another location in the genome. mdpi.com In Chinese cabbage and turnip, the expansion of the CBL gene family is primarily attributed to tandem and segmental duplications. nih.govfrontiersin.orgnih.gov In sweet cherry, both tandem and segmental duplication events have been identified as contributors to the expansion of the PavCBL gene family. core.ac.uk

Phylogenetic Analysis and Clade Classification

Phylogenetic analysis of CBL proteins from various plant species reveals distinct evolutionary relationships and allows for their classification into different clades or groups. These analyses are typically constructed using the amino acid sequences of the CBL proteins and methods like the Neighbor-Joining (NJ) or Maximum Likelihood. frontiersin.orgresearchgate.net

In many plant species, including Chinese cabbage, turnip, and sugarcane, the CBL gene family is generally classified into three or four distinct groups. nih.govfrontiersin.orgmdpi.com For example, phylogenetic analysis of CBLs from sweet cherry and Arabidopsis also categorized them into four groups. core.ac.uk This consistent grouping across different species suggests a common ancestral origin and subsequent diversification of CBL genes before the divergence of these plant lineages.

The clustering of CBL proteins in phylogenetic trees often correlates with their functional roles. For instance, in sugarcane, SoCBL1 and SoCBL9 were classified into the same group, suggesting they might have similar functions. mdpi.com Similarly, closely related orthologous pairs of CBLs have been identified between different species, such as between the rubber tree (Hevea brasiliensis) and cassava, indicating the presence of an ancestral set of CBL genes before the divergence of these species. frontiersin.org

Conserved Gene Structures and Intron/Exon Organization

The gene structure, specifically the organization of introns and exons, provides insights into the evolutionary history of a gene family. In the CBL gene family, a remarkable conservation of gene structure is observed within the same phylogenetic groups across different plant species. frontiersin.org

Typically, CBL genes in higher plants exhibit a complex gene structure with multiple introns. plos.org For example, an analysis of CBL genes in the rubber tree revealed that most members contain seven or eight introns. frontiersin.org This is in stark contrast to the CBL gene in the primitive green alga Ostreococcus, which is intronless. plos.org This suggests an evolution towards a more complex gene structure over time. plos.org The number of introns and the length of exons are often very similar among CBL genes within the same phylogenetic clade, further supporting the idea of a conserved evolutionary path. frontiersin.org For instance, in Chinese cabbage, the gene structures of BraCBLs were found to be similar within the same subfamily. nih.gov This conservation of intron/exon organization points to the functional importance of the gene's structural integrity.

Evolutionary Conservation and Diversification of this compound Functions Across Lineages

While the basic function of CBLs as calcium sensors is conserved across plant lineages, gene duplication events have paved the way for functional diversification. frontiersin.orgnih.gov This allows plants to fine-tune their responses to a wide array of environmental stimuli.

The CBL-CIPK signaling network is a prime example of a plant-specific signaling module that has diversified throughout evolution. mdpi.comroyalsocietypublishing.org Although CBLs share structural similarities with the regulatory B subunit of calcineurin in animals and yeast, their downstream targets in plants are kinases (CIPKs), not phosphatases. royalsocietypublishing.org

Evidence for functional diversification comes from studies on duplicated CBL genes. For example, in Chinese cabbage, different duplicated BraCBL genes show distinct expression patterns in response to various abiotic stresses, suggesting they have evolved different roles. nih.govnih.gov Similarly, in turnip, functional divergence of paralogous BrrCBL genes has been observed, with some genes acquiring new functions that contribute to the plant's adaptation to adverse environments. frontiersin.org The study of CBL10 genes in the Brassicaceae family also demonstrates functional modification, where duplicated genes in salt-tolerant species have both shared and distinct activities in response to salt stress. oup.com This functional divergence allows for a more complex and nuanced regulation of calcium signaling, enabling plants to adapt to diverse ecological niches.

Functional Redundancy and Specialization Among this compound Isoforms

The existence of multiple isoforms of Calcineurin B-like (CBL) proteins within a single plant species points towards a complex and finely-tuned signaling network. These isoforms, arising from gene duplication events throughout evolution, exhibit a fascinating interplay of functional redundancy and specialization. This duality is critical for a plant's ability to respond appropriately to a wide array of developmental cues and environmental stresses. While some CBL isoforms can compensate for the loss of others, many have evolved unique, non-overlapping roles, ensuring a robust and specific response to various stimuli.

Evidence for Functional Redundancy

Functional redundancy among CBL isoforms is a common feature, providing a buffer against deleterious mutations and ensuring the stability of essential signaling pathways. This overlap is often observed between CBLs that are closely related phylogenetically and share high sequence similarity.

Homologous Gene Pairs: In poplar (Populus trichocarpa), genomic analysis has identified several homologous gene pairs, such as PtrCBL2-PtrCBL5, PtrCBL3-PtrCBL9, and PtrCBL10-PtrCBL11. mdpi.com The proteins encoded by these pairs exhibit highly similar tertiary structures, which strongly suggests they perform overlapping or redundant functions. mdpi.com For instance, both PtrCBL2 and PtrCBL5 are predicted to interact with the same set of CBL-interacting protein kinases (CIPKs), including PtrCIPK5, 7, 16, and 26, further supporting the idea of functional redundancy between these homologous genes. mdpi.com

Overlapping Roles in Stress Response: Studies in Arabidopsis thaliana have provided classic examples of functional redundancy. The isoforms CBL1 and CBL9, for instance, are very similar in their amino acid sequences and were initially found to have overlapping functions in regulating plant responses to abiotic stress. nih.govfrontiersin.org A reverse genetic analysis of CBL1 revealed its role in mediating responses to drought, salt stress, and cold. nih.gov The functional overlap with CBL9 suggests a fail-safe mechanism where the presence of one can partially compensate for the absence of the other, ensuring that these critical stress response pathways remain operational.

Evidence for Functional Specialization

Despite instances of redundancy, the diversification of the CBL gene family has primarily been driven by the evolution of specialized functions. This allows different isoforms to be involved in distinct signaling pathways, respond to different stimuli, or act in specific tissues or developmental stages.

Divergent Functions of Similar Isoforms: A key finding in the study of CBLs is that high sequence similarity does not always equate to functional redundancy. nih.gov The Arabidopsis isoforms CBL1 and CBL9, while sharing overlapping roles, also possess specific, non-redundant functions. nih.govfrontiersin.org This indicates that even subtle differences in protein sequence or structure can lead to significantly different interactions and downstream effects, a testament to how duplicate genes can evolve novel functions over time. nih.gov

Differential Expression Patterns: A primary mechanism for functional specialization is the differential expression of CBL isoforms. In quinoa, the majority of CqCBL genes show varied expression levels across different tissues, which may contribute to their functional diversity in specific organs. nih.gov Similarly, in Medicago sativa, specific CBLs are expressed in particular tissues like roots, leaves, and flowers, or are highly upregulated in response to specific stresses like salt and drought, indicating crucial and specialized roles under these conditions. researchgate.net

Specificity in CBL-CIPK Interactions: The function of a CBL protein is ultimately determined by its interaction with specific CBL-interacting protein kinases (CIPKs). The specificity and overlap within the CBL-CIPK interaction network are direct reflections of the functional specialization and redundancy of the CBL isoforms themselves. nih.govfrontiersin.org For example, in honeysuckle, it's hypothesized that LjCBL4 specifically interacts with a subset of kinases (LjCIPK7/9/15/16) to mediate salt stress signaling. frontiersin.org This selective pairing allows for a tailored response, where a specific calcium signature, decoded by a particular CBL, activates a distinct downstream kinase pathway.

Alternative Splicing and Isoform Diversity: While gene duplication is a major source of CBL diversity, alternative splicing can also generate multiple protein isoforms from a single gene. In the related Cbl-associated protein (CAP), alternative splicing results in isoforms with varied domains. researchgate.net These structural differences lead to distinct binding specificities for other proteins, such as vinculin, and result in different subcellular localizations, suggesting that the isoforms play unique signaling roles. researchgate.net This mechanism, though detailed here in an associated protein, represents a potential avenue for the functional specialization of CBL isoforms as well.

The balance between redundancy and specialization among CBL isoforms provides plants with a versatile and resilient calcium signaling toolkit, enabling them to navigate a complex and ever-changing environment.

Research Findings on CBL Isoform Functions

Isoform(s)OrganismFunction(s)Redundancy/SpecializationReference(s)
CBL1 / CBL9 Arabidopsis thalianaRegulation of abiotic stress responses (drought, salt).Both redundant and specialized functions have been observed. nih.govfrontiersin.org
CBL1 Arabidopsis thalianaRegulates responses to drought, salt, and cold stress; modulates stress-responsive gene expression.Has distinct functions but also overlaps with CBL9. nih.gov
PtrCBL2 / PtrCBL5 Populus trichocarpaPredicted to interact with PtrCIPK5, 7, 16, and 26.High structural similarity suggests functional redundancy. mdpi.com
PtrCBL3 / PtrCBL9 Populus trichocarpaPredicted to interact with specific CIPKs.High structural similarity suggests functional redundancy. mdpi.com
LjCBL4 Lonicera japonica (Honeysuckle)Proposed to interact with LjCIPK7/9/15/16 to mediate salt stress signaling.Demonstrates specialization through specific kinase interactions. frontiersin.org
SsCBL01 Saccharum spontaneumPlasma membrane-localized; involved in response to low potassium (K⁺) stress by regulating K⁺ absorption.Specialized function in nutrient stress response. researchgate.net

Future Research Directions and Translational Applications

Elucidating Specificity and Dynamics in Calcineurin B-like Protein-CIPK Interaction Networks

The CBL-CBL-Interacting Protein Kinase (CIPK) signaling system exhibits remarkable variety, specificity, and complexity in response to diverse environmental stimuli. nih.gov Future research must focus on dissecting the molecular underpinnings of this specificity. While it is known that individual CBL proteins can interact with multiple CIPKs and vice versa, the precise mechanisms governing these preferential pairings in vivo remain largely elusive. frontiersin.org This complexity suggests a sophisticated regulatory web where specific CBL-CIPK pairs are assembled to respond to distinct calcium signatures elicited by different stresses. frontiersin.org

Key questions to be addressed include understanding how the Ca²⁺-binding affinity of different EF-hand motifs within CBL proteins contributes to the decoding of specific calcium signals. The conformation of CBLs triggered by Ca²⁺ binding may be dynamic, leading to differential activation of CIPKs and subsequent phosphorylation of various substrates. Advanced structural biology techniques will be crucial to capture these dynamic conformational changes and resolve more crystal structures of various CBL-CIPK complexes.

Furthermore, the role of post-translational modifications, such as phosphorylation, in modulating the stability and activity of these complexes requires deeper investigation. For instance, the phosphorylation of a conserved serine residue in the PFPF motif of some CBL proteins has been shown to enhance their interaction with CIPKs. Identifying the upstream kinases, such as Calcium-Dependent Protein Kinases (CDPKs) or Mitogen-Activated Protein Kinases (MAPKs), that may phosphorylate CIPKs could reveal connections to other major signaling pathways. wur.nl

Identification of Novel this compound Targets and Upstream Regulators

While the CBL-CIPK module is a central paradigm, emerging evidence indicates that CBLs can also function independently of CIPKs. For example, AtCBL10 has been found to interact directly with the potassium transporter AKT1 to regulate its activity, and AtCBL3 can inhibit 5′-methylthioadenosine nucleosidase 2 (MTAN2) in a CIPK-independent manner. nih.gov A systematic, large-scale screening for novel CBL-interacting proteins is essential to uncover these non-canonical pathways and broaden our understanding of the cellular functions of CBLs. Identifying these new targets will reveal previously unknown nodes of calcium regulation in plant biology.

Concurrently, identifying the upstream regulators of CBL gene expression is critical. The expression of several CBL genes is induced by specific stress signals, such as drought, cold, and wounding. oup.com Uncovering the transcription factors and the cis-regulatory elements in the promoters of CBL genes that mediate these responses will provide a more complete picture of the signaling cascade, from stress perception to the activation of the CBL network. This knowledge will be invaluable for understanding how plants prioritize and integrate responses to simultaneous environmental challenges.

CBL ProteinCIPK-Independent TargetFunction
AtCBL10AKT1Regulation of K⁺ homeostasis
AtCBL3MTAN2Inhibition of 5′-methylthioadenosine nucleosidase 2

Unraveling the Role of Calcineurin B-like Proteins in Complex Biological Systems and Stress Crosstalk

The CBL-CIPK network does not operate in isolation; it is deeply embedded within the broader cellular signaling web. Significant crosstalk occurs between the CBL-CIPK pathway and other signaling cascades, including those for plant hormones like abscisic acid (ABA), auxin, ethylene (B1197577), and jasmonic acid. nih.govnih.gov For example, specific CBL-CIPK modules can regulate ABA-dependent and ABA-independent signaling pathways during drought stress. consensus.app These interactions allow plants to mount a coordinated response that integrates various external and internal signals. nih.govdntb.gov.ua

Future research should aim to map these points of intersection comprehensively. Understanding how the CBL-CIPK network integrates signals from different stress pathways is fundamental to comprehending how plants survive in complex, fluctuating environments where they often face multiple stressors simultaneously. wur.nl For instance, the network is involved in responses to both abiotic stresses (like salinity and drought) and biotic stresses (like pathogen attacks). nih.govfrontiersin.org Elucidating how the same CBL-CIPK modules can participate in such distinct processes, and how the signaling outcomes are specified, is a major challenge. This will require integrated approaches combining genetics, proteomics, and systems biology to model the dynamic interactions within these complex networks.

Interacting PathwayNature of Crosstalk
Abscisic Acid (ABA)CBL-CIPK modules regulate ABA-dependent and independent pathways. consensus.app
AuxinThe CBL-CIPK pathway modulates auxin transporters and root responses. nih.gov
Low-K⁺ ResponseCrosstalk exists with pathways regulating potassium homeostasis. nih.gov
Nitrate (B79036) SensingThe CBL-CIPK pathway interacts with nitrate sensing and signaling. nih.gov

Harnessing this compound Pathway Modulation for Agricultural Improvement

The central role of the CBL-CIPK network in mediating stress tolerance and regulating nutrient homeostasis makes it a prime target for genetic engineering to improve crop resilience and productivity. nih.govnih.gov Understanding the mechanisms through which CBL proteins mediate tolerance to stresses like salinity can accelerate the development of salt-resistant cultivars. mdpi.com

Translational research has already shown that manipulating the expression of specific CBL and CIPK genes can enhance tolerance to a range of abiotic stresses, including drought, salinity, and nutrient deficiency. nih.govmdpi.com For example, overexpression of certain CIPK genes has been shown to improve drought tolerance in transgenic tobacco and low-nitrogen tolerance in potato. mdpi.com The well-studied Salt Overly Sensitive (SOS) pathway, where the CBL4(SOS3)-CIPK24(SOS2) complex activates the SOS1 Na⁺/H⁺ antiporter, provides a clear model for how this network can be engineered to enhance ion homeostasis under salt stress. mdpi.com

Future efforts should focus on the targeted modulation of specific CBL-CIPK modules to confer stress tolerance without imposing a yield penalty, which can be a side effect of constitutive overexpression of stress-responsive genes. wur.nl This requires a detailed understanding of the specific functions of different CBL-CIPK pairs in different tissues and developmental stages. wur.nl By identifying the key network components that regulate crucial agricultural traits such as nutrient uptake (e.g., potassium, nitrate) and water-use efficiency, it will be possible to develop the next generation of "climate-resilient" crops through precision genetic engineering or advanced breeding strategies. mdpi.comnih.gov The ultimate goal is to fine-tune these natural signaling pathways to optimize plant performance in challenging agricultural environments. wur.nl

Q & A

Q. How can researchers systematically identify calcineurin B-like (CBL) gene families across plant species?

Methodological Answer: Genome-wide identification involves sequencing, transcriptomic data mining, and phylogenetic analysis. Tools like BLAST, Hidden Markov Models (HMMs), and multiple sequence alignment (e.g., MEGA) are used to identify conserved EF-hand domains characteristic of CBLs. For example, studies in Brassica rapa and Citrus sinensis combined RNA-seq data with phylogenetic clustering to classify CBLs into distinct clades, revealing evolutionary conservation and lineage-specific expansions .

Q. What experimental approaches validate CBL-CIPK protein-protein interactions in planta?

Methodological Answer: Yeast two-hybrid (Y2H) screening and bimolecular fluorescence complementation (BiFC) are standard. For instance, Brassica napus CIPK2 and CIPK16 were shown to interact with CBL3 and CBL4 via Y2H, while BiFC confirmed subcellular localization in plant cells . Co-immunoprecipitation (Co-IP) in transgenic lines or heterologous systems (e.g., Xenopus oocytes) further validates interaction specificity .

Q. What molecular techniques are used to study CBL phosphorylation by CIPKs?

Methodological Answer: In vitro transcription/translation systems (e.g., wheat germ extract) produce active CIPKs for kinase assays. Phosphorylation sites are identified via mutagenesis (e.g., serine-to-alanine substitutions) and detected using radiolabeled ATP or phospho-specific antibodies. Evidence shows CIPK23 phosphorylates CBL1 at a conserved C-terminal serine, enhancing AKT1 K+ channel activation .

Advanced Research Questions

Q. How do phosphorylation-dependent conformational changes in CBL-CIPK complexes enhance substrate specificity?

Methodological Answer: Structural studies (e.g., cryo-EM, molecular dynamics simulations) combined with functional assays reveal that CIPK-mediated phosphorylation induces conformational shifts in CBLs, optimizing docking with target proteins like ion channels. For example, phosphorylated CBL1 increases CIPK23 activity toward AKT1 by 3-fold in vitro, as shown in reconstitution assays .

Q. How can researchers resolve contradictions in CBL-CIPK complex localization under abiotic stress?

Methodological Answer: Tissue-specific promoters and fluorescent tagging (e.g., GFP fusion) clarify spatial dynamics. Confocal microscopy in Arabidopsis SOS3 (CBL4) mutants demonstrated root-specific localization under salt stress, while CBL10 in tomato preferentially localizes to shoot apical meristems, reconciling conflicting reports on systemic vs. tissue-restricted roles .

Q. What experimental designs address functional redundancy in CBL-CIPK signaling networks?

Methodological Answer: CRISPR/Cas9-generated higher-order mutants (e.g., cbl1/cbl9 double mutants) and transcriptomic profiling under stress (e.g., drought, salinity) reveal compensatory mechanisms. In rice, Oscipk23 knockout impaired drought tolerance, but residual activity from OsCIPK24 suggested partial redundancy, validated by dual RNAi silencing .

Q. How can in vitro reconstitution assays model CBL-CIPK-target protein interactions?

Methodological Answer: Co-expression of CBLs, CIPKs, and targets (e.g., AKT1) in heterologous systems (e.g., Xenopus oocytes) enables electrophysiological measurements (patch-clamp). Adding purified CBL-CIPK complexes to lipid bilayers containing AKT1 confirmed phosphorylation-dependent K+ flux modulation, with activity quantifiable via current-voltage (I-V) curves .

Q. What strategies identify CBL-CIPK regulatory nodes in hormone crosstalk?

Methodological Answer: Hormone-treated mutants (e.g., ABA, jasmonate) are subjected to RNA-seq and weighted gene co-expression network analysis (WGCNA). In Arabidopsis, CBL1 knockdown altered ABA-responsive gene clusters, while yeast-one-hybrid screens identified transcription factors linking CBL10 to ethylene signaling .

Data Analysis and Integration

Q. How are multi-omics datasets leveraged to map CBL-CIPK signaling pathways?

Methodological Answer: Integrative analysis combines RNA-seq (gene expression), phosphoproteomics (kinase targets), and ionomics (elemental profiling). For example, in Thellungiella salsuginea, salt stress-induced CBLs correlated with Na+ efflux proteins (SOS1) in proteomic datasets, while ionomics linked CBL10 mutants to Ca2+ dysregulation .

Q. What computational tools predict CBL-CIPK interactions in non-model species?

Methodological Answer: Machine learning (e.g., Random Forest) trains on known interaction motifs (e.g., NAF/FISL domains in CIPKs) and structural data. Phylogenetic mirror-tree analysis, applied to Vigna species, predicted conserved CBL-CIPK pairs validated by in planta BiFC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.